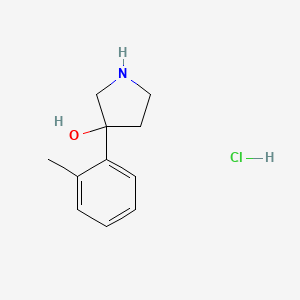
(1-Methoxycyclopropyl)methanol
Vue d'ensemble
Description
“(1-Methoxycyclopropyl)methanol” is a chemical compound with the CAS Number: 912346-81-7 . It has a molecular weight of 102.13 and is typically in liquid form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C5H10O2/c1-7-5(4-6)2-3-5/h6H,2-4H2,1H3 . The InChI key is NNJYWHBHHWGUFF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature is room temperature .Applications De Recherche Scientifique
Surface Site Probing in Metal Oxide Catalysts
Methanol serves as a "smart" molecule in studying the surface sites of metal oxide catalysts. This was demonstrated by Wu et al. (2012) in their study on ceria nanocrystals with defined surface planes, where methanol adsorption and desorption were monitored using IR and Raman spectroscopy, along with mass spectrometry. Methanol helped identify different methoxy species on the surface of the nanocrystals, providing insights into the nature of surface sites on various nanoshapes like rods, cubes, and octahedra (Wu et al., 2012).
Intramolecular Hydrogen Bonding Studies
Møllendal et al. (2004) utilized microwave spectroscopy to investigate intramolecular hydrogen bonding in (1-fluorocyclopropyl)methanol. Their work highlights how methanol derivatives like (1-fluorocyclopropyl)methanol can aid in understanding the conformational preferences of compounds due to hydrogen bonding interactions, thereby contributing to a better grasp of molecular structures and interactions (Møllendal et al., 2004).
Lewis-Acid-Catalyzed Reactions
Lewis-acid-catalyzed reactions involving bis(4-alkoxyphenyl)methanol, as studied by Yao et al. (2009), exemplify the utility of methanol derivatives in organic synthesis. These reactions, catalyzed by BF3·OEt2, generate polysubstituted cyclopentenes and other compounds, demonstrating the role of methanol derivatives in facilitating complex chemical transformations (Yao et al., 2009).
Halohydroxylation of Alkylidenecyclopropanes
In the study by Yang et al. (2009), halocyclopropyl-methanol and 3-halo-but-3-en-1-ol derivatives were synthesized through the halohydroxylation of alkylidenecyclopropanes using N-halosuccinimide and water. This research demonstrates the role of methanol derivatives in the synthesis of complex organic structures, highlighting their potential in chemical synthesis (Yang et al., 2009).
Methanol Oxidation Studies
A study on methanol oxidation via electrochemical oxidation of bis(trifluoromethylsulfonyl)imide anion in ionic liquids at anaerobic condition by Tang et al. (2016) illustrates the significance of methanol and its derivatives in electrochemical studies. Their research contributes to understanding the mechanisms of methanol oxidation and its applications in energy and catalysis (Tang et al., 2016).
Safety and Hazards
The safety information for “(1-Methoxycyclopropyl)methanol” includes several hazard statements: H226, H302, H319 . The precautionary statements include: P210, P233, P240, P241, P242, P243, P264, P270, P280, P301+P312, P303+P361+P353, P305+P351+P338, P330, P337+P313, P370+P378, P403+P235, P501 . The signal word is “Warning” and the pictograms are GHS02, GHS07 .
Propriétés
IUPAC Name |
(1-methoxycyclopropyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-7-5(4-6)2-3-5/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJYWHBHHWGUFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
912346-81-7 | |
| Record name | (1-methoxycyclopropyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



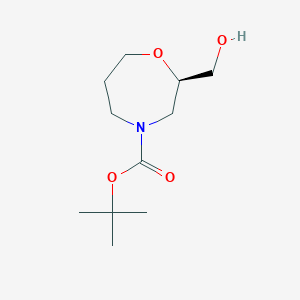

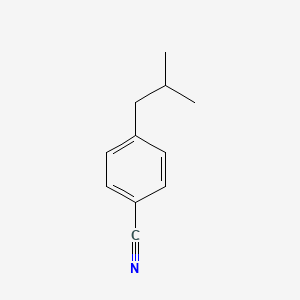
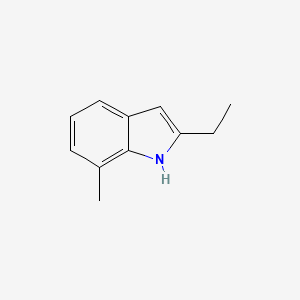
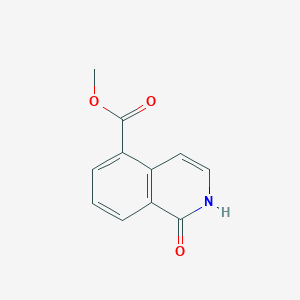
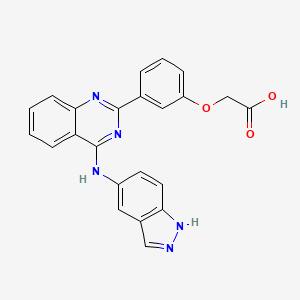
![Cyclopropyl-[2-(4-phenethyloxy-phenyl)-ethyl]-amine](/img/structure/B3166468.png)

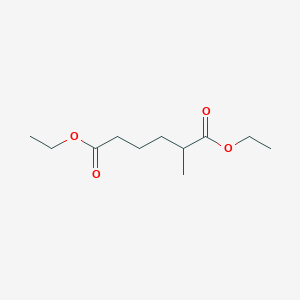
![(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3166506.png)

![Methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B3166520.png)

